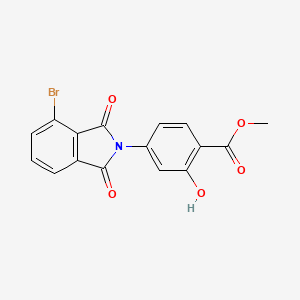![molecular formula C16H18BrN3O B4963095 4-bromo-2-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenol](/img/structure/B4963095.png)
4-bromo-2-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-2-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenol, also known as BRL-15572, is a selective antagonist of the dopamine D3 receptor. It is a potent and specific ligand for the D3 receptor, with little or no affinity for other dopamine receptor subtypes. BRL-15572 has been widely studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mechanism of Action
4-bromo-2-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenol acts as a selective antagonist of the dopamine D3 receptor, blocking the binding of dopamine to this receptor subtype. The D3 receptor is primarily localized in the mesolimbic and mesocortical dopamine pathways, which are involved in reward, motivation, and cognitive function. By blocking D3 receptor activation, this compound may modulate these pathways and improve symptoms of neurological and psychiatric disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to decrease dopamine release in the nucleus accumbens, a key brain region involved in reward and addiction. It has also been shown to decrease drug-seeking behavior in animal models of addiction. In addition, this compound has been shown to improve cognitive function in animal models of schizophrenia and Parkinson's disease.
Advantages and Limitations for Lab Experiments
One advantage of 4-bromo-2-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenol is its high affinity and selectivity for the dopamine D3 receptor, which allows for precise modulation of this receptor subtype. However, its specificity may also be a limitation, as it may not be effective for disorders that involve other dopamine receptor subtypes. In addition, the synthesis of this compound is complex and may be challenging for some labs.
Future Directions
There are many potential future directions for research on 4-bromo-2-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenol. One area of interest is its potential therapeutic applications in drug addiction. This compound has been shown to decrease drug-seeking behavior in animal models, and further research could explore its potential as a treatment for addiction in humans. Another area of interest is its potential as a cognitive enhancer. This compound has been shown to improve cognitive function in animal models of schizophrenia and Parkinson's disease, and further research could explore its potential as a treatment for cognitive deficits in these disorders. Finally, further research could explore the potential of this compound as a tool for studying the role of the dopamine D3 receptor in various neurological and psychiatric disorders.
Synthesis Methods
The synthesis of 4-bromo-2-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenol involves a series of chemical reactions starting from 4-bromo-2-nitrophenol. The nitro group is reduced to an amino group, which is then protected with a tert-butoxycarbonyl (Boc) group. The Boc-protected amine is then reacted with 2-(4-piperidinyl)pyridine to form the piperazine ring. Finally, the Boc group is removed to yield this compound.
Scientific Research Applications
4-bromo-2-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenol has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including schizophrenia, drug addiction, and Parkinson's disease. It has been shown to have a high affinity and selectivity for the dopamine D3 receptor, which is implicated in these disorders.
properties
IUPAC Name |
4-bromo-2-[(4-pyridin-2-ylpiperazin-1-yl)methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrN3O/c17-14-4-5-15(21)13(11-14)12-19-7-9-20(10-8-19)16-3-1-2-6-18-16/h1-6,11,21H,7-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQTXGDVAXOEVFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=C(C=CC(=C2)Br)O)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-ethoxyethyl 2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]propanoate](/img/structure/B4963012.png)
![2-{1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-4-piperidinyl}-5-methyl-1H-benzimidazole](/img/structure/B4963020.png)
![N-{1-[3-(4-chlorophenyl)-1-adamantyl]ethyl}-4-phenyl-2-butanamine](/img/structure/B4963023.png)
![ethyl 2-{[(1H-benzimidazol-2-ylthio)acetyl]amino}-1,3-benzothiazole-6-carboxylate](/img/structure/B4963038.png)
![N-(3-acetylphenyl)-2-[(4-chlorophenyl)thio]propanamide](/img/structure/B4963047.png)
![1-(3-chlorophenyl)-4-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]piperazine](/img/structure/B4963049.png)


![4-(3-methylphenyl)-10-tricyclo[3.3.1.1~3,7~]dec-2-ylidene-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4963077.png)
![N~2~-(5-chloro-2-methoxyphenyl)-N~1~-[4-(cyanomethyl)phenyl]-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B4963078.png)
![3-bromo-N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]-4-methoxybenzamide](/img/structure/B4963096.png)
![3,3'-(1,4-piperazinediyl)bis[1-(4-fluorophenyl)-2,5-pyrrolidinedione]](/img/structure/B4963102.png)

![N-({[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-furamide](/img/structure/B4963112.png)